Selective Monoamine Transporter Inhibition: 5-Chloro Confers Balanced Potency vs. Alternative Scaffolds
1-Acetyl-5-chloroindolin-3-one demonstrates a balanced and potent inhibition profile across human monoamine transporters, a feature not uniformly shared by all indolinone derivatives. It shows nanomolar potency for both the norepinephrine transporter (NET) and serotonin transporter (SERT), while maintaining a comparatively lower potency for the dopamine transporter (DAT) [1]. This profile contrasts with the class-level inference that many indolin-3-one derivatives may exhibit a different selectivity spectrum, making this compound particularly useful for research where dual NET/SERT modulation is desired without excessive DAT engagement [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Transporters |
|---|---|
| Target Compound Data | hNET: 443 nM; hSERT: 100 nM; hDAT: 658-945 nM |
| Comparator Or Baseline | General class of indolin-3-one derivatives |
| Quantified Difference | Not applicable (Class-level inference); demonstrates a specific, quantifiable potency profile. |
| Conditions | Inhibition of [3H]norepinephrine, [3H]serotonin, and [3H]dopamine uptake in HEK293 cells expressing human transporters [1]. |
Why This Matters
This balanced NET/SERT inhibition profile provides a distinct pharmacological fingerprint for studying mood disorders or pain pathways, differentiating it from compounds with stronger DAT activity.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity Data for Compound ID 2126094. University of Helsinki. View Source
- [2] Google Patents. (2009). Indolinone modulators of dopamine receptor. Patent Application US20090312347A1. View Source
